molecular formula C24H21N5 B2478675 3-(3-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866843-92-7

3-(3-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2478675
CAS No.: 866843-92-7
M. Wt: 379.467
InChI Key: NOBDLAFCGPRQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with methylphenyl groups.

Properties

IUPAC Name

3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5/c1-16-10-12-18(13-11-16)15-25-23-20-8-3-4-9-21(20)29-24(26-23)22(27-28-29)19-7-5-6-17(2)14-19/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBDLAFCGPRQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Quinazoline Ring Formation: The triazole intermediate is then reacted with an anthranilic acid derivative to form the quinazoline ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

The compound 3-(3-Methylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that quinazoline derivatives could effectively target multiple signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Quinazolines are also recognized for their antimicrobial activities. Studies have reported that derivatives of quinazoline can exhibit potent antibacterial and antifungal effects against a range of pathogens. For example, compounds with structural similarities to 3-(3-Methylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have shown effectiveness against resistant strains of bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been explored in various models. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them candidates for treating conditions like rheumatoid arthritis .

Case Study 1: Anticancer Screening

A series of quinazoline derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that certain substitutions on the quinazoline core significantly enhanced cytotoxicity. For instance, a derivative similar to 3-(3-Methylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibited IC50 values in the nanomolar range against breast cancer cells .

Case Study 2: Antimicrobial Testing

In another study, a library of quinazoline derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that specific modifications led to increased potency against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Mechanism of Action

The mechanism of action of 3-(3-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. The triazole and quinazoline moieties play a crucial role in the binding interactions, and the methylphenyl groups enhance the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHYLPHENYL)-N-[(3-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
  • 3-(3-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-6-AMINE

Uniqueness

The uniqueness of 3-(3-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both triazole and quinazoline rings, along with the methylphenyl groups, contributes to its high binding affinity and selectivity for certain molecular targets.

Biological Activity

The compound 3-(3-Methylphenyl)-N-[(4-Methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C19H20N6C_{19}H_{20}N_6 with a molecular weight of 336.41 g/mol. The structure features a triazole moiety fused with a quinazoline ring, which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that derivatives of quinazoline and triazole exhibit significant cytotoxicity against various cancer cell lines. The specific compound has shown promising results in preliminary studies.

Anticancer Activity

A study highlighted the cytotoxic effects of related triazoloquinazolines against human cancer cell lines. For instance, compounds similar to the one in focus demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, suggesting strong anticancer potential . The mechanism of action is believed to involve intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinazoline and triazole rings significantly influence biological activity. For example:

  • Substituents : The introduction of bulky groups or electron-withdrawing groups can enhance binding affinity to target proteins.
  • Hydrophobic interactions : Compounds with increased lipophilicity tend to have better cell membrane penetration and higher cytotoxicity .

The following table summarizes the IC50 values of various derivatives related to this compound:

CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
VIIaHepG23.91
VIIaHCT-11615.16

Case Studies

In a recent study investigating novel triazoloquinazolines, the compound exhibited notable cytotoxicity and selective activity against certain tumor types compared to standard chemotherapeutics like doxorubicin .

Study Findings

  • Cytotoxicity : The compound showed a higher affinity for cancer cells compared to normal cells, indicating potential for selective targeting.
  • Mechanism : The proposed mechanism involves DNA intercalation and disruption of topoisomerase II activity, which is critical for DNA replication and repair.

Toxicity Profile

While the compound shows promising anticancer activity, it is essential to consider its toxicity. Preliminary assessments indicate that certain derivatives may pose risks such as reproductive toxicity or environmental hazards . Further toxicological studies are required to establish safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.